1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
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Overview
Description
1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is an organic compound that belongs to the class of cycloheptapyrroles This compound is characterized by a seven-membered ring fused to a pyrrole ring, with a methyl group at position 1 and a propyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,6-diene, in the presence of a catalyst. The reaction conditions typically include:
Catalyst: Palladium or nickel catalysts are often used.
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-propylcycloheptane: Similar structure but lacks the pyrrole ring.
1,2,3,4,5,6-Hexahydrocyclohepta[b]pyrrole: Lacks the methyl and propyl substituents.
Uniqueness
1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is unique due to the presence of both a methyl and a propyl group, as well as the fused cycloheptapyrrole ring system. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
89506-59-2 |
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Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
1-methyl-2-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]pyrrole |
InChI |
InChI=1S/C13H21N/c1-3-7-12-10-11-8-5-4-6-9-13(11)14(12)2/h10H,3-9H2,1-2H3 |
InChI Key |
AMUYSNGWIMYBSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(N1C)CCCCC2 |
Origin of Product |
United States |
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